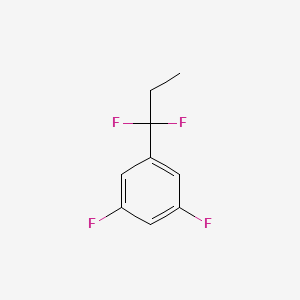

1-(1,1-Difluoropropyl)-3,5-difluorobenzene

Descripción

Propiedades

IUPAC Name |

1-(1,1-difluoropropyl)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTINMBFUKEDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266404 | |

| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-46-1 | |

| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Diazotization and Sandmeyer Reaction Pathway

Overview:

This method utilizes the conversion of a suitably substituted aniline derivative into its diazonium salt, followed by a Sandmeyer reaction to introduce the difluoropropyl group.

- Starting with 3,5-difluoroaniline , the compound undergoes diazotization using sodium nitrite ($$NaNO_2$$) in the presence of hydrobromic acid ($$HBr$$) at low temperatures (around 0°C) to form the diazonium salt.

- The diazonium salt is then reacted with copper(I) bromide (CuBr) and hydrobromic acid to facilitate the substitution, yielding 1-(1,1-difluoropropyl)-3,5-difluorobenzene .

- This route was successfully demonstrated in patent US5504264A, where the process involves converting 3,5-difluoroaniline into its diazonium salt and then transforming it into the target compound via catalytic halogen elimination (US5504264A).

- The process is advantageous due to its high yield potential and selectivity, with the added benefit of using readily available starting materials.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Diazotization | 3,5-difluoroaniline + $$NaNO_2$$, $$HBr$$, low temperature (~0°C) | High purity diazonium salt formation |

| Coupling & Substitution | CuBr, $$HBr$$, reflux | Conversion to target compound with high efficiency |

Direct Fluorination of Aromatic Precursors

Overview:

Fluorination of aromatic compounds, especially via gas-phase fluorination or electrophilic fluorination, can produce fluorinated benzene derivatives, which can then be further functionalized.

- Difluorobenzene can be synthesized through multistep fluorination of chlorobenzoyl compounds, involving fluorination of dichlorobenzoyl chloride to difluorobenzoyl fluoride, followed by reduction or other transformations (US4847442A).

- For the specific compound, fluorination of appropriately substituted benzene derivatives followed by selective halogenation and functionalization is a plausible route, although yields are moderate and selectivity can be challenging.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Fluorination | Fluorine gas or electrophilic fluorinating agents | Moderate yields, control of regioselectivity needed |

| Halogenation | Selective bromination or chlorination | Requires careful control to avoid polyhalogenation |

Overview:

Recent advances include direct C–H activation and functionalization, enabling the introduction of fluorinated groups onto aromatic rings without pre-functionalization.

- Catalytic decarbonylation of fluorinated aldehydes or direct fluorination of aromatic C–H bonds using specialized catalysts can yield fluorinated benzenes with high regioselectivity.

- For example, decarbonylation of 2,4-difluorobenzaldehyde has been explored as an indirect route to fluorobenzenes (DE 3935862).

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| C–H Activation | Catalysts such as Pd, Cu, or Ni complexes | High regioselectivity, but requires specialized conditions |

| Fluorination | Fluorinating agents like Selectfluor or xenon difluoride | Variable yields, often moderate |

Preparation via Halogen Exchange and Dehalogenation

Overview:

Halogen exchange reactions, such as replacing chlorine with fluorine, or dehalogenation of chlorinated fluorobenzenes, are employed to obtain the desired fluorinated aromatic compounds.

- Catalytic elimination of halogen from halogenated fluorobenzenes (US5504264A).

- Dehalogenation of chlorinated fluorobenzenes using hydrogen gas and catalysts (JP Hei-3-77836).

- These methods often require harsh conditions and may produce mixtures of isomers, necessitating extensive purification.

Summary of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazotization & Sandmeyer | 3,5-difluoroaniline | Diazotization + CuBr substitution | High selectivity, high yield | Multi-step, sensitive to conditions |

| Fluorination of Precursors | Chlorobenzoyl derivatives | Fluorination + reduction | Versatile | Moderate yields, regioselectivity issues |

| Catalytic C–H Activation | Aromatic hydrocarbons | Direct fluorination | Modern, atom-economical | Requires specialized catalysts |

| Halogen Exchange & Dehalogenation | Chlorofluorobenzenes | Catalytic halogen exchange | Potential for high selectivity | Harsh conditions, complex purification |

Análisis De Reacciones Químicas

1-(1,1-Difluoropropyl)-3,5-difluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms on the benzene ring can be replaced by other substituents.

Oxidation and Reduction: The difluoropropyl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the difluoropropyl group to a propyl group.

Defluorination: The compound can undergo defluorination reactions, where the fluorine atoms are replaced by hydrogen or other groups.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(1,1-Difluoropropyl)-3,5-difluorobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s unique fluorine content makes it useful in studying fluorine’s effects on biological systems.

Medicine: It is investigated for potential pharmaceutical applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include interactions with enzymes, receptors, and other biomolecules, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Substituent Differences

Key Observations:

- Electronic Effects : The difluoropropyl group in the target compound provides stronger electron-withdrawing effects than chloro- or bromo-substituted analogues, influencing reactivity in electrophilic aromatic substitution .

- Steric Considerations : The bulkier difluoropropyl group (vs. chloromethyl or bromoethyl) may hinder access to reactive sites in catalytic processes .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not reported | ~1.3 (estimated) | 192.16 |

| 1-(Chloromethyl)-3,5-difluorobenzene | 164.5 ± 25.0 | 1.3 ± 0.1 | 162.56 |

| 1-(3-Chloropropyl)-3,5-difluorobenzene | Discontinued | N/A | 198.61 |

| 1-(2-Bromoethyl)-3,5-difluorobenzene | N/A | N/A | 268.11 |

- Thermal Stability : The difluoropropyl derivative is expected to exhibit higher thermal stability compared to bromo- or chloro-substituted analogues due to stronger C–F bonds .

- Solubility: Fluorinated alkyl chains (e.g., difluoropropyl) enhance lipophilicity, improving solubility in non-polar solvents relative to halogenated counterparts .

Table 3: Reactivity in Common Reactions

- Catalytic Applications : The target compound’s difluoropropyl group facilitates its use in synthesizing liquid crystals, as seen in structurally related compounds like BPEB12 .

- Pharmaceutical Relevance : Analogues with pyrrol-1-yl or methoxypropyl groups (e.g., ) demonstrate the versatility of difluorobenzene derivatives in drug design .

Actividad Biológica

Overview

1-(1,1-Difluoropropyl)-3,5-difluorobenzene is an organic compound characterized by its difluorinated propyl group and a difluorobenzene ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and environmental science.

- Molecular Formula : C9H8F4

- CAS Number : 1138445-46-1

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its difluoroalkyl and difluorobenzene moieties. The difluoro groups enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets.

Inhibition Studies

Recent studies have indicated that compounds with difluorinated structures can act as inhibitors for specific enzymes. For instance, research on related difluorobenzene derivatives has shown potent inhibition of human neuronal nitric oxide synthase (hnNOS), which is crucial in neurodegenerative disease treatment. The selectivity and potency of these compounds suggest that similar mechanisms may be applicable to this compound .

Toxicological Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

- Acute Toxicity : Studies indicate an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity in animal models.

- Environmental Impact : The compound exhibits significant toxicity towards aquatic organisms, with LC50 values indicating potential hazards to fish and other aquatic life .

Case Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of difluorobenzene derivatives in a rat model of neurodegeneration. The results indicated that compounds with structural similarities to this compound significantly reduced neuronal death and improved cognitive function markers. The mechanism was attributed to enhanced nitric oxide signaling pathways .

Case Study 2: Environmental Toxicity Assessment

An environmental hazard assessment revealed that this compound poses risks to aquatic ecosystems. The compound's high toxicity levels necessitate careful management to prevent environmental contamination and protect aquatic biodiversity .

Comparative Analysis

| Compound Name | CAS Number | Biological Activity | Toxicity Level |

|---|---|---|---|

| This compound | 1138445-46-1 | Potential enzyme inhibitor | Oral LD50 > 2000 mg/kg |

| Difluoroethylbenzene | 119-38-0 | Moderate inhibitor | Oral LD50 ~ 1500 mg/kg |

| Trifluoroethylbenzene | 98-56-6 | Low potency | Oral LD50 ~ 2000 mg/kg |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(1,1-Difluoropropyl)-3,5-difluorobenzene?

- Methodological Answer : The synthesis of fluorinated aromatic compounds often involves nucleophilic substitution or coupling reactions. For example, 1-(Difluoromethoxy)-3,5-difluorobenzene (CAS 1400899-01-5) is synthesized via nucleophilic substitution using fluorinated benzene derivatives and difluoromethanol analogs under catalytic conditions . For this compound, a similar approach could involve reacting 3,5-difluorobenzene derivatives with 1,1-difluoropropyl halides. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd for cross-coupling).

- Temperature : Controlled heating (80–120°C) to avoid side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR Spectroscopy : Critical for identifying fluorine substituents and confirming substitution patterns. Chemical shifts for aromatic fluorines typically range between -110 to -125 ppm .

- ¹H NMR : Resolves proton environments near fluorinated groups; splitting patterns indicate coupling with fluorine atoms.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula. For example, 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) has a molecular weight of 192.99 g/mol, validated via HRMS .

- IR Spectroscopy : Detects functional groups (e.g., C-F stretches at 1000–1300 cm⁻¹) .

Q. What are the primary applications of fluorinated aromatic compounds like this compound in pharmaceutical research?

- Methodological Answer : Fluorinated aromatics are used as scaffolds to enhance metabolic stability and bioavailability. For example:

- Drug Design : Fluorine atoms improve binding affinity to enzymes/receptors by modulating electronic effects. 1-(3,5-Difluorophenyl)ethane-1,2-diamine derivatives show receptor interaction potential in pharmacological assays .

- Agrochemicals : Fluorine substituents increase resistance to environmental degradation. Comparative studies of structurally similar compounds (e.g., 1-Butyl-3,5-difluorobenzene) demonstrate antimicrobial activity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization :

Halogen Exchange : Replace bromine in 1-Bromo-3,5-difluorobenzene (CAS 461-96-1) with a difluoropropyl group via Ullmann or Buchwald-Hartwig coupling .

Solvent Screening : Test solvents (THF, toluene) for compatibility with moisture-sensitive intermediates.

Catalyst Tuning : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) to enhance cross-coupling efficiency .

- AI-Driven Synthesis Planning : Tools like Retrosynthesis Analysis () predict feasible routes by leveraging reaction databases (Reaxys, Pistachio) .

Q. What strategies resolve contradictions in biological activity data for fluorinated aromatic compounds?

- Methodological Answer :

- Comparative Analysis : Compare analogs like 1-Butyl-3,5-difluorobenzene (strong cytotoxicity) and Fluorobenzene (limited activity) to identify structure-activity relationships (SAR) .

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to rationalize binding differences.

- Validation Assays : Replicate studies under standardized conditions (e.g., pH, cell lines) to isolate variables causing discrepancies .

Q. How does the substitution pattern on the benzene ring affect the compound’s pharmacological activity?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity alters ring electron density. For example, 3,5-difluoro substitution (meta positions) enhances dipole interactions in receptor binding pockets .

- Steric Considerations : Bulky substituents (e.g., difluoropropyl) may hinder binding. Use X-ray crystallography (e.g., ) to analyze ligand-receptor complexes.

- Bioisosteric Replacement : Replace difluoropropyl with trifluoromethyl or cyclopropyl groups to assess activity changes .

Q. What advanced analytical methods are used to quantify trace impurities in this compound?

- Methodological Answer :

- HPLC-MS : Employ C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Calibrate using reference standards (e.g., 3,5-Difluorobenzyl chloride, CAS 461-96-1) .

- GC-FID : Detect volatile byproducts (e.g., unreacted halides) with a DB-5MS column and splitless injection .

- Limits of Detection (LOD) : Validate methods per ICH guidelines, ensuring LOD < 0.1% for regulatory compliance .

Q. How can researchers design experiments to assess the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to evaluate drug-drug interaction risks. Use fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- Metabolite Identification : Use HRMS to detect hydroxylated or defluorinated metabolites. Compare fragmentation patterns with libraries (e.g., PubChem) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile intermediates (e.g., brominated precursors) .

- Waste Disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal. Follow EPA guidelines for fluorinated waste .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult SDS (e.g., Chemtronica AB’s protocols for 1,4-Dibromo-2,3-difluorobenzene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.